molecular formula C6H3BrClNO B1380467 6-Bromo-5-chloropicolinaldehyde CAS No. 1227561-90-1

6-Bromo-5-chloropicolinaldehyde

Cat. No. B1380467
CAS RN: 1227561-90-1
M. Wt: 220.45 g/mol
InChI Key: RBAMWVMJQOCGBH-UHFFFAOYSA-N
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Description

6-Bromo-5-chloropicolinaldehyde is a chemical compound with the molecular formula C6H3BrClNO . It has a molecular weight of 220.45 .


Molecular Structure Analysis

The InChI code for 6-Bromo-5-chloropicolinaldehyde is 1S/C6H3BrClNO/c7-6-5(8)2-1-4(3-10)9-6/h1-3H .


Physical And Chemical Properties Analysis

6-Bromo-5-chloropicolinaldehyde is a solid substance . It should be stored at -20°C in a sealed container, away from moisture .

Scientific Research Applications

  • Synthesis of Heteroditopic Ligands : The halomethylation of salicylaldehydes, which is a similar process to that of 6-Bromo-5-chloropicolinaldehyde, has been utilized in creating heteroditopic ligands for binding metal salts. This application is significant in organic and coordination chemistry (Wang et al., 2006).

  • Bio-catalyst Design : Compounds like glutaraldehyde, which share functional similarities with 6-Bromo-5-chloropicolinaldehyde, are extensively used in the design of biocatalysts. They serve as powerful crosslinkers, offering a range of applications in enzyme immobilization and biocatalytic process optimization (Barbosa et al., 2014).

  • Electrocatalytic Synthesis : The electrocatalytic synthesis of compounds like 6-aminonicotinic acid using bromo and chloro derivatives suggests potential applications of 6-Bromo-5-chloropicolinaldehyde in electrochemical reactions and synthesis under mild conditions (Gennaro et al., 2004).

  • Pharmaceutical and Medicinal Chemistry : The structural modification and synthesis of novel compounds for pharmaceutical applications often involve halogenated compounds. As an example, 6-bromoaplysinopsin shows significant antimalarial and antimycobacterial activity, indicating a potential area where 6-Bromo-5-chloropicolinaldehyde could be explored (Hu et al., 2002).

  • Chemical Reactivity and Synthesis : The compound has been involved in reactions like the tandem cyclocondensation-Knoevenagel–Michael reaction, indicating its utility in complex chemical synthesis and the study of reaction mechanisms (Khazaei et al., 2014).

  • Nucleic Acid Research : In molecular biology, compounds like 6-bromo-5,5-dimethoxyhexanohydrazide have been used for sequence-specific crosslinking of nucleic acids, suggesting a potential application area for 6-Bromo-5-chloropicolinaldehyde in genetic research (Summerton & Bartlett, 1978).

Safety and Hazards

The compound is labeled with the signal word “Warning” and has hazard statements H302, H315, H319, and H335 . Precautionary statements include P261 and P305+P351+P338 .

properties

IUPAC Name

6-bromo-5-chloropyridine-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrClNO/c7-6-5(8)2-1-4(3-10)9-6/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBAMWVMJQOCGBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1C=O)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-5-chloropicolinaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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